Ethyl 6-amino-5-methoxypicolinate
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Overview
Description
Ethyl 6-amino-5-methoxypicolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, and a methoxy group at the 5th position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-methoxypicolinate typically involves the reaction of 6-amino-5-methoxypicolinic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be summarized as follows:
Starting Materials: 6-amino-5-methoxypicolinic acid and ethanol.
Dehydrating Agent: Concentrated sulfuric acid or another suitable dehydrating agent.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-5-methoxypicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-amino-5-methoxypicolinate can be compared with other picolinate derivatives, such as:
Ethyl 6-amino-4-methoxypicolinate: Similar structure but with the methoxy group at the 4th position.
Ethyl 6-amino-5-cyanopicolinate: Contains a cyano group instead of a methoxy group.
Ethyl 6-amino-5-chloropicolinate: Contains a chloro group instead of a methoxy group.
Uniqueness
This compound is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block in synthetic chemistry. Ongoing research continues to uncover its potential in biology and medicine, highlighting its importance in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 6-amino-5-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
SOVVJVXKEGXEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)OC)N |
Origin of Product |
United States |
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